Batilol

Beschreibung

Batyl alcohol has been reported in Lobophytum, Sarcophyton crassocaule, and other organisms with data available.

RN given refers to cpd without isomeric designation

Eigenschaften

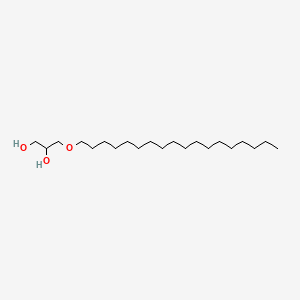

IUPAC Name |

3-octadecoxypropane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBUMNBNEWYMNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047799 |

Source

|

| Record name | 3-(Octadecyloxy)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glistening solid; [Merck Index] White powder; [MSDSonline] |

Source

|

| Record name | Batyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

544-62-7, 68990-53-4 |

Source

|

| Record name | Batyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Batilol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BATYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BATYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 3-(octadecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C14-22 mono- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Octadecyloxy)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerides, C14-22 mono | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Batilol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BATILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39YR661C4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Batilol in Ether Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batilol, a simple alkylglycerol, plays a significant, though often underappreciated, role in the complex network of ether lipid metabolism. As a precursor for the synthesis of more complex ether lipids and a substrate for catabolic enzymes, batilol is positioned at a critical metabolic crossroads. This technical guide provides an in-depth exploration of batilol's involvement in ether lipid metabolism, its interplay with key signaling pathways, and its potential as a therapeutic agent. We present a comprehensive overview of the enzymatic processes governing batilol's fate, detailed experimental protocols for its study, and quantitative data on its metabolic effects. Furthermore, we visualize the intricate signaling pathways influenced by batilol, offering a valuable resource for researchers in lipid biology, drug discovery, and related fields.

Introduction to Batilol and Ether Lipid Metabolism

Ether lipids are a unique class of glycerolipids characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone, in contrast to the more common ester linkage found in acylglycerols. These lipids are integral components of cellular membranes and are involved in a variety of cellular processes, including signal transduction, membrane trafficking, and protection against oxidative stress.[1][2] Batilol (1-O-octadecyl-sn-glycerol) is a naturally occurring alkylglycerol that serves as a fundamental building block for the synthesis of more complex ether lipids, such as plasmalogens.[3] The metabolism of batilol is tightly regulated, primarily through the action of the enzyme alkylglycerol monooxygenase (AGMO), which catalyzes the catabolism of alkylglycerols.[4][5] Dysregulation of ether lipid metabolism has been implicated in a range of pathologies, including cancer, neurological disorders, and metabolic diseases, highlighting the importance of understanding the role of key players like batilol.[1][6]

Batilol Metabolism: Biosynthesis and Catabolism

The metabolic fate of batilol is determined by a balance between its incorporation into complex ether lipids and its degradation.

Biosynthesis of Ether Lipids from Batilol

While the de novo synthesis of the ether bond occurs in peroxisomes, exogenous batilol can be directly utilized by cells for the synthesis of various ether lipid species. This process, occurring primarily in the endoplasmic reticulum, involves the acylation of the sn-2 and/or sn-3 positions of the glycerol backbone and the addition of different head groups.[7]

Catabolism of Batilol by Alkylglycerol Monooxygenase (AGMO)

The primary enzyme responsible for the breakdown of batilol and other alkylglycerols is Alkylglycerol Monooxygenase (AGMO; EC 1.14.16.5).[4][5] This tetrahydrobiopterin-dependent enzyme cleaves the ether bond of alkylglycerols, representing a critical control point in ether lipid homeostasis.[4][5]

The reaction catalyzed by AGMO is as follows:

1-alkyl-sn-glycerol + Tetrahydrobiopterin + O₂ → 1-hydroxyalkyl-sn-glycerol + Dihydrobiopterin + H₂O[4]

The resulting 1-hydroxyalkyl-sn-glycerol is an unstable intermediate that spontaneously rearranges to a fatty aldehyde and glycerol. The fatty aldehyde is then typically oxidized to a fatty acid by fatty aldehyde dehydrogenase.[4]

Quantitative Data on Batilol Metabolism

Understanding the quantitative aspects of batilol metabolism is crucial for elucidating its physiological significance. Below are tables summarizing available data on enzyme kinetics and the effects of batylol on lipid profiles.

Enzyme Kinetics of Alkylglycerol Monooxygenase (AGMO)

The following table presents the apparent kinetic parameters of AGMO with batylol (rac-1-O-octadecylglycerol) as a substrate. These values provide insight into the efficiency of AGMO in metabolizing batilol.

| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Cofactor | Source |

| RS-batyl alcohol | 24-44 | 46-64 | 6-MePH₄ | [4] |

Note: The provided data is for RS-batyl alcohol in the presence of choline (B1196258) detergents. Further research is needed to establish the kinetic parameters under various physiological conditions.

Effects of Batilol Supplementation on Cellular Lipid Profiles

| Lipid Class | Cell/Tissue Type | Treatment | Fold Change (vs. Control) | p-value | Reference |

| Total Ether Lipids | - | Batilol (X µM) | - | - | - |

| Plasmalogens | - | Batilol (X µM) | - | - | - |

| Triacylglycerols | - | Batilol (X µM) | - | - | - |

| Cholesterol | - | Batilol (X µM) | - | - | - |

Batilol and Cellular Signaling

Emerging evidence suggests that batilol and its metabolites can influence key cellular signaling pathways, including the Wnt and Protein Kinase C (PKC) pathways. These interactions may underlie some of the observed physiological effects of batilol.

Batilol and the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and development.[3][8][9] Aberrant Wnt signaling is a hallmark of many cancers. While direct binding of batilol to components of the Wnt pathway has not been demonstrated, its metabolic products may indirectly influence this cascade. For instance, changes in the lipid composition of the cell membrane, influenced by ether lipid metabolism, could affect the function of Wnt receptors and co-receptors.

Figure 1: Proposed modulation of the Wnt signaling pathway by batilol metabolites.

Batilol and the Protein Kinase C (PKC) Signaling Pathway

Protein Kinase C (PKC) isoforms are key regulators of a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[10] Conventional and novel PKC isoforms are activated by diacylglycerol (DAG). Given the structural similarity between batilol and DAG, it is plausible that batilol or its diacyl derivatives could compete with DAG for binding to the C1 domain of PKC, thereby modulating its activity.

Figure 2: Potential competitive inhibition of PKC activation by batilol.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of batilol metabolism.

Preparation of Liver Microsomes for AGMO Activity Assay

Liver microsomes are a rich source of AGMO and are commonly used for in vitro studies of its activity.

Materials:

-

Fresh or frozen liver tissue

-

Homogenization Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

High-Speed Centrifuge

-

Ultracentrifuge

-

Dounce homogenizer

Protocol:

-

Mince the liver tissue and homogenize in ice-cold homogenization buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

-

Carefully collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant and resuspend the microsomal pellet in a suitable buffer for the AGMO assay.

-

Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

Alkylglycerol Monooxygenase (AGMO) Activity Assay

This protocol describes a fluorescence-based assay for measuring AGMO activity.

Materials:

-

Liver microsomes (prepared as in 5.1)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM DTT

-

Tetrahydrobiopterin (BH4) solution

-

1-O-(9Z-octadecenyl)-2-O-methyl-rac-glyceryl-3-(6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate) (a fluorescent substrate)

-

Fatty aldehyde dehydrogenase

-

NAD+

-

Fluorescence spectrophotometer

Protocol:

-

In a cuvette, combine the assay buffer, BH4, NAD+, and fatty aldehyde dehydrogenase.

-

Add the microsomal preparation to the cuvette and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the fluorescent substrate.

-

Monitor the increase in fluorescence resulting from the production of the fluorescent fatty acid over time.

-

Calculate the enzyme activity based on a standard curve generated with the fluorescent fatty acid product.

Lipid Extraction from Cells or Tissues

The Bligh and Dyer method is a widely used protocol for the total extraction of lipids.

Materials:

-

Cell pellet or tissue homogenate

-

0.9% NaCl solution

-

Glass centrifuge tubes

Protocol:

-

To the sample, add chloroform and methanol in a ratio of 1:2 (v/v) to achieve a single-phase mixture.

-

Vortex thoroughly and incubate at room temperature for 30 minutes.

-

Add chloroform and 0.9% NaCl to create a two-phase system (chloroform:methanol:water ratio of 2:2:1.8).

-

Vortex and centrifuge to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipids in a suitable solvent for downstream analysis (e.g., mass spectrometry).

Quantification of Batilol and Ether Lipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of lipids.

Materials:

-

Lipid extract (prepared as in 5.3)

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Mobile phases (e.g., methanol, acetonitrile, water with formic acid and ammonium (B1175870) formate)

-

Internal standards for batilol and other ether lipids

Protocol:

-

Reconstitute the dried lipid extract in the initial mobile phase.

-

Inject the sample onto the LC column.

-

Separate the lipids using a gradient elution program.

-

Detect and quantify the lipids using the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each lipid species.

-

Calculate the concentration of each lipid based on the peak area relative to the corresponding internal standard.

Conclusion and Future Directions

Batilol is a key molecule in ether lipid metabolism, serving as both a synthetic precursor and a catabolic substrate. Its metabolism is intricately linked to cellular signaling pathways, suggesting a broader physiological role than previously appreciated. The quantitative data and experimental protocols presented in this guide provide a foundation for further investigation into the multifaceted functions of batilol.

Future research should focus on several key areas:

-

Quantitative in vivo studies: There is a pressing need for comprehensive, quantitative studies to determine the precise effects of batilol supplementation on the lipidome of various tissues in both healthy and diseased states.

-

Mechanistic studies of signaling interactions: Elucidating the direct molecular mechanisms by which batilol or its metabolites modulate the Wnt and PKC signaling pathways will be crucial for understanding its biological effects.

-

Therapeutic potential: Given the links between ether lipid metabolism and various diseases, further exploration of batilol as a potential therapeutic agent is warranted.

This technical guide serves as a valuable resource for researchers and professionals in the field, aiming to stimulate further inquiry into the significant role of batilol in ether lipid metabolism and its implications for human health and disease.

References

- 1. Targeting the Tcf4 G13ANDE17 binding site to selectively disrupt β-catenin/T-cell factor protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The GSK3 kinase inhibitor lithium produces unexpected hyperphosphorylation of β-catenin, a GSK3 substrate, in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical and structural characterization of β-catenin interactions with non-phosphorylated and CK2-phosphorylated Lef-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A single residue in the C1 domain sensitizes novel protein kinase C isoforms to cellular diacylglycerol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptional Regulation of Wnt/β-Catenin Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel target genes of the Wnt pathway and statistical insights into Wnt target promoter regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Batilol for Researchers and Drug Development Professionals

Abstract

Batilol, a glyceryl ether lipid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of Batilol, detailing its presence in various marine and terrestrial organisms. Furthermore, this document outlines detailed methodologies for the isolation and purification of Batilol, offering researchers and drug development professionals a practical framework for obtaining this compound for further investigation. The guide also explores the known signaling pathways influenced by Batilol and its analogs, providing context for its biological activity. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Natural Sources of Batilol

Batilol (1-O-octadecylglycerol) is a naturally occurring alkylglycerol found in a variety of biological sources, most notably in the liver oils of elasmobranch fish (sharks, rays, and skates) and in the yellow bone marrow of mammals.[1][2] It is often found alongside other alkylglycerols such as chimyl alcohol (1-O-hexadecylglycerol) and selachyl alcohol (1-O-octadecenylglycerol).[3][4]

Marine Sources

Shark liver oil is the most abundant natural source of Batilol and other alkylglycerols.[1][5][6] The composition of shark liver oil can vary significantly depending on the species, with the unsaponifiable matter, which contains alkylglycerols, ranging from 10% to 60% of the total oil.[3]

Table 1: Alkylglycerol Content in the Liver Oil of Various Shark Species

| Shark Species | Total Alkylglycerol Content (% of unsaponifiable matter) | Key Alkylglycerols Identified | Reference |

| Centrophorus squamosus (Deep sea shark) | 10% | Batyl alcohol, Chimyl alcohol, Selachyl alcohol | [7] |

| Somniosus microcephalus (Greenland Shark) | High levels | Batyl alcohol, Chimyl alcohol, Selachyl alcohol | [4] |

Terrestrial Sources

Batilol is also present in the yellow bone marrow of various animals.[1][2] While less concentrated than in some shark livers, bone marrow represents an alternative source for this compound.

Table 2: Lipid Composition of Bovine Bone Marrow

| Bone Location | Total Lipid (% of fresh marrow) | Major Lipid Class | Predominant Fatty Acids | Reference |

| Cervical | Low | Triglycerides | 16:0, 18:0, cis-18:1 | |

| Lumbar | Medium | Triglycerides | 16:0, 18:0, cis-18:1 | |

| Femur | High | Triglycerides | 16:0, 18:0, cis-18:1 |

Isolation and Purification of Batilol

The isolation of Batilol from its natural sources is a multi-step process that involves the extraction of total lipids, saponification to remove fatty acid esters, and chromatographic purification of the resulting unsaponifiable matter.

Extraction of Total Lipids from Shark Liver

A common method for extracting lipids from biological tissues is the Bligh and Dyer method.

Experimental Protocol: Bligh and Dyer Lipid Extraction

-

Homogenization: Homogenize 1 part of fresh or thawed shark liver tissue with 3 parts of a chloroform (B151607):methanol (B129727) (1:2, v/v) mixture.

-

Phase Separation: Add 1 part of chloroform and mix thoroughly. Then, add 1 part of water and mix again to induce phase separation.

-

Centrifugation: Centrifuge the mixture to facilitate the separation of the two phases.

-

Collection: The lower chloroform phase, containing the total lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen to yield the crude lipid extract.

Saponification of Crude Lipid Extract

Saponification is performed to hydrolyze triacylglycerols and other fatty acid esters, leaving the ether-linked alkylglycerols, like Batilol, intact in the unsaponifiable fraction.

Experimental Protocol: Saponification

-

Reaction Mixture: Dissolve the crude lipid extract in a solution of potassium hydroxide (B78521) in ethanol (B145695) (e.g., 2 M KOH in 90% ethanol).

-

Heating: Reflux the mixture for 1-2 hours to ensure complete saponification.

-

Extraction of Unsaponifiables: After cooling, add water and extract the unsaponifiable matter multiple times with a nonpolar solvent such as diethyl ether or hexane (B92381).

-

Washing: The combined organic extracts are washed with water to remove residual soaps and alkali.

-

Drying and Evaporation: The organic phase is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield the unsaponifiable fraction containing Batilol.

Purification of Batilol

The unsaponifiable fraction is a complex mixture of alkylglycerols, sterols (like cholesterol), and other lipids. Chromatographic techniques are employed to isolate Batilol.

2.3.1. Column Chromatography

Experimental Protocol: Silica (B1680970) Gel Column Chromatography

-

Column Packing: A glass column is packed with silica gel 60 as the stationary phase, using a nonpolar solvent like hexane as the slurry solvent.

-

Sample Loading: The unsaponifiable fraction, dissolved in a minimal amount of the initial mobile phase, is loaded onto the column.

-

Elution: The column is eluted with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) or diethyl ether.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Batilol.

-

Pooling and Evaporation: Fractions containing pure Batilol are pooled, and the solvent is evaporated.

2.3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, preparative HPLC can be used as a final purification step.

Experimental Protocol: Preparative Reversed-Phase HPLC

-

Column: A C18 preparative column is used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is typically employed.

-

Injection: The partially purified Batilol fraction is dissolved in the mobile phase and injected onto the column.

-

Detection: The eluent is monitored using a suitable detector, such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD).

-

Fraction Collection: The peak corresponding to Batilol is collected.

-

Solvent Removal: The solvent is removed by lyophilization or evaporation to yield highly purified Batilol.

Analytical Methods for Identification and Quantification

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method for monitoring the purification process and for the qualitative analysis of alkylglycerols.

Experimental Protocol: TLC of Alkylglycerols

-

Stationary Phase: Silica gel 60 plates.

-

Mobile Phase: A mixture of nonpolar and polar solvents, such as hexane:diethyl ether:acetic acid (e.g., 80:20:1, v/v/v).

-

Visualization: The plate is sprayed with a suitable reagent (e.g., phosphomolybdic acid or primuline) and heated to visualize the lipid spots.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of Batilol. The hydroxyl groups of Batilol are typically derivatized to increase volatility.

Experimental Protocol: GC-MS Analysis of Batilol

-

Derivatization: The hydroxyl groups of Batilol are converted to trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC Column: A nonpolar capillary column, such as one coated with 5% phenyl-methylpolysiloxane.

-

Temperature Program: A temperature gradient is used to separate the components of the mixture.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the Batilol-TMS derivative is used for identification. Quantification can be achieved using an internal standard.

Signaling Pathways Involving Alkylglycerols

The biological activities of Batilol and other alkylglycerols are attributed to their influence on cellular signaling pathways, particularly those related to inflammation and cell proliferation.

Inhibition of Protein Kinase C (PKC)

Alkylglycerols have been shown to inhibit the activation of Protein Kinase C (PKC), a key enzyme in cellular signal transduction that is involved in cell proliferation.[1] The proposed mechanism is a competitive inhibition of 1,2-diacylglycerol (DAG), the endogenous activator of PKC.[1]

References

- 1. Some biological actions of alkylglycerols from shark liver oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of mouse macrophages by alkylglycerols, inflammation products of cancerous tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure of Batilol (Batyl Alcohol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batilol, also known as batyl alcohol, is a naturally occurring monoalkylglycerol ether. It is structurally defined as (RS)-3-(octadecyloxy)propane-1,2-diol and belongs to the broader class of ether lipids.[1][2] Found in various natural sources, including shark liver oil and the yellow bone marrow of animals, Batilol has garnered interest in the scientific community for its potential biological activities, including its role as an inflammatory agent.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of Batilol, with a focus on data relevant to researchers and professionals in drug development.

Chemical Structure and Identification

Batilol is an alkylglycerol where the primary hydroxyl group of glycerol (B35011) is ether-linked to an octadecyl (stearyl) group.[1][2] This ether linkage makes it resistant to saponification, a key difference from the more common acylglycerols.[5]

Synonyms: Batyl alcohol, Stearyl monoglyceride, 1-O-Octadecylglycerol, Batilolum.[3][4]

Stereochemistry: Batilol is a racemic mixture, denoted as (RS)-3-(octadecyloxy)propane-1,2-diol.[6] The chiral center is at the C-2 position of the glycerol backbone. The individual enantiomers are (R)-3-octadecoxypropane-1,2-diol and (S)-3-octadecoxypropane-1,2-diol.[7]

Physicochemical Properties

A summary of the key physicochemical properties of Batilol is presented in the tables below for easy reference and comparison.

Table 1: General Chemical Properties of Batilol

| Property | Value | Reference(s) |

| IUPAC Name | (RS)-3-(octadecyloxy)propane-1,2-diol | [1] |

| CAS Number | 544-62-7 | [8] |

| Chemical Formula | C₂₁H₄₄O₃ | [3][8] |

| Molecular Weight | 344.57 g/mol | [3][9] |

| Appearance | Colorless to white solid/powder | [2][5] |

Table 2: Physical and Chemical Data of Batilol

| Property | Value | Reference(s) |

| Melting Point | 70.5 - 73 °C | [1][5][10] |

| Boiling Point | 215–220 °C at 2 mmHg; 471.1 °C at 760 mmHg | [1][5] |

| Density | 0.914 g/cm³ | [1] |

| Solubility | Soluble in DMSO; Slightly soluble in Chloroform and Methanol (heated) | [1][3][11] |

| LogP | 5.6177 | [1] |

| Refractive Index | 1.464 | [1] |

Table 3: Spectroscopic Data of Batilol

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.86 (m, 1H), 3.71 (m, 1H), 3.64 (m, 1H), 3.51 (m, 2H), 3.46 (t, 2H), 1.57 (m, 2H), 1.26 (s, 30H), 0.88 (t, 3H) | [3] |

| ¹³C NMR | Data available in spectral databases | [2] |

| Mass Spectrometry (GC-MS) | m/z top peak: 57; m/z 2nd highest: 71; m/z 3rd highest: 85 | [2] |

| Infrared Spectroscopy | Data available in spectral databases |

Signaling Pathways and Biological Activity

Batilol is described as an inflammatory agent, and its biological activity is likely mediated through its interaction with cellular signaling pathways.[3][4] As an ether lipid, Batilol may influence membrane-associated processes and signaling cascades. While specific pathways directly activated or inhibited by Batilol are still under investigation, its structural similarity to other bioactive lipids suggests potential involvement in key inflammatory pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Putative Inflammatory Signaling Pathway of Batilol

The following diagram illustrates a hypothetical signaling cascade through which Batilol, as an inflammatory agent, might exert its effects. This is based on the known mechanisms of inflammatory signaling and the general roles of ether lipids.

Caption: Putative inflammatory signaling pathway involving Batilol.

This proposed pathway suggests that Batilol might interact with Toll-like receptor 4 (TLR4), similar to lipopolysaccharide (LPS), a potent inflammatory stimulus. This interaction could trigger downstream signaling cascades, including the MAPK and NF-κB pathways, leading to the transcription and release of pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Batilol. The following sections provide outlines for key experimental procedures.

Quantification of Batilol in Biological Samples (e.g., Plasma) by GC-MS

This protocol is adapted from established methods for the analysis of alkylglycerols.

1. Sample Preparation:

- To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of Batilol or a similar alkylglycerol not present in the sample).

- Perform a liquid-liquid extraction using a solvent mixture such as chloroform:methanol (2:1, v/v).

- Vortex vigorously and centrifuge to separate the phases.

- Collect the lower organic phase containing the lipids.

- Dry the extract under a stream of nitrogen.

2. Derivatization:

- To the dried lipid extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.

- Heat the mixture at 60-70°C for 30-60 minutes to convert the hydroxyl groups of Batilol to their trimethylsilyl (B98337) (TMS) ethers, which are more volatile and suitable for GC analysis.

3. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Injector Temperature: 250-280°C.

- Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 300-320°C) and hold for 5-10 minutes.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized Batilol and the internal standard. Full scan mode can be used for initial identification.

- Source and Transfer Line Temperatures: 230-280°C.

4. Quantification:

- Generate a calibration curve using known concentrations of a Batilol standard.

- Calculate the concentration of Batilol in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

start [label="Plasma Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

extraction [label="Liquid-Liquid Extraction"];

derivatization [label="TMS Derivatization"];

gcms [label="GC-MS Analysis"];

quantification [label="Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> extraction [label="Add Internal Standard"];

extraction -> derivatization [label="Dry Extract"];

derivatization -> gcms;

gcms -> quantification [label="Peak Integration"];

}

Caption: Workflow for GC-MS quantification of Batilol.

Structural Analysis of Batilol by ¹H-NMR Spectroscopy

1. Sample Preparation:

- Dissolve a small amount of purified Batilol (1-5 mg) in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

- Add a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) if not already present in the solvent.

2. NMR Data Acquisition:

- Acquire a ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

3. Spectral Analysis:

- Process the raw data (Fourier transformation, phase correction, and baseline correction).

- Integrate the signals to determine the relative number of protons.

- Analyze the chemical shifts (δ) and coupling patterns (multiplicity, coupling constants) to confirm the structure of Batilol. The characteristic signals for the glycerol backbone and the octadecyl chain should be identified.

Applications in Drug Development

The unique chemical structure of Batilol, particularly its ether linkage and amphiphilic nature, makes it an interesting molecule for various applications in drug development.

As a Bioactive Molecule

Given its described role as an inflammatory agent, Batilol and its derivatives could be investigated as modulators of the immune response. Further research is needed to elucidate its specific targets and mechanisms of action to explore its potential as a pro-inflammatory or, paradoxically, as a template for the development of anti-inflammatory drugs through structural modification.

In Drug Delivery Systems

Batilol's lipid nature makes it a suitable component for lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[11] These systems can enhance the solubility and bioavailability of poorly water-soluble drugs, provide controlled release, and potentially target specific tissues. Batilol could serve as a solid lipid matrix or a co-lipid in these formulations.

Caption: Conceptual use of Batilol in drug delivery.

Synthesis of Batilol Derivatives as Prodrugs

The hydroxyl groups on the glycerol backbone of Batilol offer sites for chemical modification to create prodrugs. For instance, an active drug molecule could be covalently linked to Batilol, potentially improving the drug's lipophilicity and cellular uptake. Once inside the target cell, enzymatic cleavage could release the active drug. This approach is particularly relevant for cancer therapy, where targeted delivery and overcoming drug resistance are major challenges.

Conclusion

Batilol is a well-characterized monoalkylglycerol ether with distinct physicochemical properties. Its biological role as an inflammatory agent suggests potential for further investigation into its mechanisms of action and modulation of signaling pathways. For drug development professionals, Batilol presents opportunities not only as a potential bioactive molecule itself but also as a versatile component in advanced drug delivery systems and as a scaffold for the synthesis of novel prodrugs. The detailed chemical and analytical information provided in this guide serves as a valuable resource for researchers and scientists working with this intriguing molecule.

References

- 1. Asymmetric synthesis and biological evaluation of glycosidic prodrugs for a selective cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]

- 6. Chemical Exposomics in Human Plasma by Lipid Removal and Large-Volume Injection Gas Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jopcr.com [jopcr.com]

- 10. Activation of p38 MAPK in CD4 T cells controls IL-17 production and autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Batilol as a Precursor to Plasmalogens: A Technical Guide for Researchers

Abstract

Plasmalogens are a unique class of ether phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. They are integral components of cellular membranes, particularly abundant in the nervous, cardiovascular, and immune systems. Deficiencies in plasmalogen levels have been implicated in a range of pathologies, including the rare genetic disorder Rhizomelic Chondrodysplasia Punctata (RCDP), as well as more common conditions like Alzheimer's disease. Batilol (1-O-octadecyl-sn-glycerol), a naturally occurring alkylglycerol, serves as a precursor for plasmalogen biosynthesis, bypassing the initial, often rate-limiting, peroxisomal steps. This technical guide provides an in-depth overview of the metabolic pathway of batilol to plasmalogens, its influence on cellular signaling, and detailed experimental protocols for researchers in drug development and life sciences.

Introduction

Plasmalogens play crucial roles in membrane structure and function, cellular signaling, and protection against oxidative stress.[1] Their biosynthesis is a complex process initiated in the peroxisomes and completed in the endoplasmic reticulum.[2] Genetic defects in the peroxisomal enzymes of this pathway lead to severe plasmalogen deficiencies, as seen in RCDP.[3] Batilol, an alkylglycerol, can be utilized by the cell to circumvent these initial enzymatic steps, offering a promising therapeutic strategy for restoring plasmalogen levels.[4][5] This guide will explore the biochemical conversion of batilol to plasmalogens, the enzymes involved, and its impact on downstream cellular processes.

The Biochemical Pathway: From Batilol to Plasmalogens

Batilol enters the plasmalogen biosynthetic pathway at the endoplasmic reticulum, thereby bypassing the peroxisomal enzymes GNPAT and AGPS. This is particularly significant in pathologies where these enzymes are deficient.

The key enzymatic steps are:

-

Phosphorylation: Batilol is first phosphorylated at the sn-3 position by alkylglycerol kinase to form 1-alkyl-sn-glycero-3-phosphate.[6]

-

Acylation: An acyl group is then added at the sn-2 position by acyl-CoA:1-alkyl-sn-glycero-3-phosphate acyltransferase , yielding 1-alkyl-2-acyl-sn-glycero-3-phosphate.

-

Dephosphorylation: The phosphate (B84403) group at the sn-3 position is removed by phosphatidate phosphatase to produce 1-alkyl-2-acyl-sn-glycerol.[7]

-

Head Group Addition: An ethanolamine (B43304) head group is transferred from CDP-ethanolamine to the sn-3 position by ethanolamine phosphotransferase (SELENOI/EPT1), forming 1-alkyl-2-acyl-sn-glycero-3-phosphoethanolamine (a plasmanyl-ethanolamine).[8][9]

-

Desaturation: Finally, the characteristic vinyl-ether bond at the sn-1 position is introduced by plasmanylethanolamine desaturase (PEDS1/TMEM189), converting the plasmanyl-ethanolamine into a plasmenyl-ethanolamine (a plasmalogen).[10]

Figure 1: Biosynthetic pathway of plasmalogens from batilol.

Quantitative Data on Batilol Supplementation

While comprehensive dose-response and kinetic data for batilol are still emerging, studies with alkylglycerol mixtures provide valuable insights into the potential efficacy of batilol supplementation.

Table 1: Effect of an Alkylglycerol Mix on Plasma Plasmalogen Levels in Mice

| Timepoint | Total PE Plasmalogens (mol%) | Total PC Plasmalogens (mol%) |

| Baseline | 2.5 ± 0.2 | 1.8 ± 0.1 |

| 1 Week | 3.5 ± 0.3 | 2.8 ± 0.2 |

| 2 Weeks | 4.2 ± 0.4 | 3.5 ± 0.3 |

| 4 Weeks | 4.8 ± 0.5 | 4.0 ± 0.4 |

| 8 Weeks | 5.0 ± 0.4 | 4.2 ± 0.3 |

| 12 Weeks | 5.1 ± 0.5 | 4.3 ± 0.4 |

*Values are mean ± SEM, adapted from a study using an oral alkylglycerol mix in mice.[5] PE: Phosphatidylethanolamine, PC: Phosphatidylcholine.

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source Organism/System |

| Alkylglycerol Kinase | 1-O-alkyl-sn-glycerol | Data not available | Data not available | |

| Phosphatidate Phosphatase (Lipin-1B) | Phosphatidate | Cooperative kinetics | Not specified | Mammalian |

| Ethanolamine Phosphotransferase (EPT1) | 1-alkyl-2-acyl-glycerol (AAG) | Higher preference for AAG over DAG | Data not available | Human (in vitro)[11] |

| Plasmanylethanolamine Desaturase (PEDS1) | Plasmanyl-ethanolamine | Data not available | Data not available |

Specific kinetic data for batilol-derived substrates are a key area for future research.

Impact on Cellular Signaling Pathways

Plasmalogens are not merely structural lipids; they are also key modulators of cellular signaling, particularly in neuronal cells. Supplementation with plasmalogen precursors has been shown to influence critical pathways involved in cell survival, growth, and synaptic plasticity.

The AKT/ERK Survival Pathway

Plasmalogens have been demonstrated to activate the PI3K-Akt and ERK signaling pathways, which are central to promoting cell survival and inhibiting apoptosis.[2] It is hypothesized that plasmalogens, by altering membrane fluidity and the composition of lipid rafts, facilitate the recruitment and activation of upstream receptors like receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[2] This leads to the phosphorylation and activation of Akt and ERK, which in turn phosphorylate and inactivate pro-apoptotic proteins such as Bad and inhibit the activation of caspase-9 and caspase-3.[2]

Figure 2: Plasmalogen-mediated activation of AKT/ERK survival pathways.

The BDNF/TrkB/CREB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin for neuronal survival, differentiation, and synaptic plasticity. Plasmalogens have been shown to enhance BDNF signaling.[4][5] They are enriched in lipid rafts, where the BDNF receptor, TrkB, is also located.[4] By modulating the membrane environment, plasmalogens may facilitate the dimerization and autophosphorylation of TrkB upon BDNF binding.[4] This initiates a downstream cascade involving the activation of Akt and ERK, which then leads to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[4][5] Activated CREB translocates to the nucleus and promotes the transcription of genes involved in synaptic plasticity and neuronal survival.[4]

Figure 3: Plasmalogen-mediated enhancement of BDNF signaling.

Experimental Protocols

In Vitro Batilol Supplementation in Cultured Cells

This protocol outlines a general procedure for supplementing cultured cells with batilol and subsequent lipidomic analysis.

Materials:

-

Cell line of interest (e.g., SH-SY5Y neuroblastoma, primary neurons)

-

Complete cell culture medium

-

Batilol (1-O-octadecyl-sn-glycerol)

-

Ethanol (B145695) (for stock solution)

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform (LC-MS grade)

-

Internal lipid standards

-

Cell scraper

-

Glass vials with Teflon-lined caps

Procedure:

-

Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and grow for 24-48 hours.

-

Batilol Preparation: Prepare a stock solution of batilol in ethanol (e.g., 20 mM). For supplementation, dilute the stock solution in complete culture medium to the final desired concentrations (e.g., 10, 20, 50 µM). An ethanol vehicle control should be prepared with the same final concentration of ethanol as the highest batilol concentration.

-

Supplementation: Remove the old medium from the cells and replace it with the batilol-containing or vehicle control medium.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Cell Harvesting:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add a small volume of PBS to the well and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Remove the supernatant. The cell pellet can be stored at -80°C until lipid extraction.

-

-

Lipid Extraction (Folch Method):

-

Resuspend the cell pellet in a known volume of water.

-

Add internal lipid standards.

-

Add 20 volumes of chloroform:methanol (2:1, v/v).

-

Vortex vigorously for 2 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Vortex and centrifuge (e.g., 2000 x g for 10 minutes) to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass vial.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 1:1).

-

-

Lipidomic Analysis: Analyze the lipid extracts by LC-MS/MS to quantify plasmalogen species.

In Vivo Batilol Supplementation in a Mouse Model

This protocol provides a general guideline for oral administration of batilol to mice and subsequent tissue analysis.

Materials:

-

Mice (e.g., C57BL/6 or a relevant disease model)

-

Batilol

-

Vehicle (e.g., corn oil, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

-

Oral gavage needles (20-22 gauge for adult mice)

-

Animal balance

-

Surgical tools for tissue dissection

-

Liquid nitrogen

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Batilol Formulation: Prepare a suspension of batilol in the chosen vehicle at the desired concentration (e.g., 50 mg/mL). Ensure the suspension is homogenous before each administration.

-

Oral Gavage Administration:

-

Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).

-

Restrain the mouse securely.

-

Gently insert the gavage needle into the esophagus. Do not force the needle.

-

Slowly administer the batilol suspension or vehicle control.

-

Monitor the animal for any signs of distress after the procedure.

-

Administer daily for the desired duration of the study (e.g., 4-12 weeks).

-

-

Tissue Harvesting:

-

At the end of the study, euthanize the mice according to approved protocols.

-

Perfuse the animals with saline to remove blood from the tissues.

-

Dissect the tissues of interest (e.g., brain, heart, liver) and immediately snap-freeze them in liquid nitrogen.

-

Store tissues at -80°C until lipid extraction.

-

-

Tissue Homogenization and Lipid Extraction:

-

Weigh a small piece of frozen tissue.

-

Homogenize the tissue in a suitable buffer.

-

Perform lipid extraction on the tissue homogenate using the Folch method as described in section 5.1.

-

-

Lipidomic Analysis: Analyze the lipid extracts by LC-MS/MS to determine the levels of different plasmalogen species in the tissues.

Preclinical Research Workflow

A typical preclinical workflow for evaluating batilol or other plasmalogen precursors involves a multi-stage process from initial in vitro screening to in vivo efficacy and safety studies.

Figure 4: Preclinical research workflow for batilol evaluation.

Conclusion

Batilol holds significant promise as a therapeutic precursor for restoring plasmalogen levels in various disease states. Its ability to bypass the initial peroxisomal steps of biosynthesis makes it an attractive candidate for conditions associated with peroxisomal dysfunction. Further research is needed to fully elucidate the quantitative aspects of its metabolism and to optimize its therapeutic application. The protocols and information provided in this guide are intended to facilitate further investigation into the therapeutic potential of batilol and other plasmalogen precursors.

References

- 1. Targeted Plasmalogen Supplementation: Effects on Blood Plasmalogens, Oxidative Stress Biomarkers, Cognition, and Mobility in Cognitively Impaired Persons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. mdpi.com [mdpi.com]

- 4. Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral Supplementation of an Alkylglycerol Mix Comprising Different Alkyl Chains Effectively Modulates Multiple Endogenous Plasmalogen Species in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkylglycerol kinase - Wikipedia [en.wikipedia.org]

- 7. neurolipidomics.com [neurolipidomics.com]

- 8. Locations and contributions of the phosphotransferases EPT1 and CEPT1 to the biosynthesis of ethanolamine phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Plasmalogens and Photooxidative Stress Signaling in Myxobacteria, and How it Unmasked CarF/TMEM189 as the Δ1′-Desaturase PEDS1 for Human Plasmalogen Biosynthesis [frontiersin.org]

- 10. Plasmanylethanolamine desaturase - Wikipedia [en.wikipedia.org]

- 11. Locations and contributions of the phosphotransferases EPT1 and CEPT1 to the biosynthesis of ethanolamine phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Profile of Batilol: A Critical Review of Pro- and Anti-Inflammatory Evidence

For Researchers, Scientists, and Drug Development Professionals

Published: December 4, 2025

Abstract

Batilol, a glyceryl ether naturally found in shark liver oil and bone marrow, belongs to the class of compounds known as alkylglycerols. While interest in the therapeutic potential of alkylglycerols has been ongoing, the specific effects of Batilol on the inflammatory response remain a subject of considerable ambiguity. This technical whitepaper synthesizes the existing, and notably conflicting, scientific literature regarding the immunomodulatory properties of Batilol and structurally related alkylglycerols. We present a critical review of studies suggesting both pro- and anti-inflammatory activities, detail the experimental methodologies employed in this research, and visualize the key signaling pathways implicated in these divergent outcomes. The aim of this document is to provide a comprehensive overview of the current state of knowledge to inform future research and development in this area.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of pathologies. The search for novel modulators of the inflammatory cascade is a cornerstone of drug discovery. Batilol (1-O-octadecylglycerol) is an alkylglycerol that has been investigated for various biological activities. However, its role in inflammation is not well-defined, with some studies indicating anti-inflammatory effects while others suggest a pro-inflammatory or immunostimulatory role. This document aims to dissect these conflicting findings by presenting the available data in a structured format, providing detailed experimental context, and outlining the implicated molecular pathways.

Conflicting Evidence on the Immunomodulatory Effects of Alkylglycerols

The scientific literature presents a dichotomous view of the effects of Batilol and related alkylglycerols on inflammation. Below, we summarize the quantitative data from studies reporting both anti-inflammatory and pro-inflammatory outcomes.

Evidence for Anti-Inflammatory Properties

Several studies, primarily focusing on mixtures of alkylglycerols or their application in specific disease models, have reported anti-inflammatory effects.

| Compound(s) | Model System | Key Findings | Reference |

| 1-O-Alkyl-glycerols (from squid) | Human (obese asthma patients) | Decreased plasma levels of TNF-α, IL-4, and IL-17a. Reduced levels of inflammatory oxylipins TXB2 and LTB4. | [1] |

| Alkylglycerols | Human Crossover Study | Exerted anti-inflammatory actions (details not specified in the abstract). | [2] |

| Alkylglycerols (from shark liver oil) | General Review | Stated to have anti-inflammatory properties. | [3] |

| Two synthetic alkylglycerols | Rat | Orally administered compounds were more potent than phenylbutazone (B1037) and as effective as hydrocortisone (B1673445) in an anti-inflammatory model. | [4] |

Evidence for Pro-Inflammatory Properties

Conversely, other studies, particularly those investigating individual alkylglycerols in immunological assays, have demonstrated pro-inflammatory or immunostimulatory activity.

| Compound(s) | Model System | Key Findings | Reference |

| Chimyl Alcohol (structurally similar to Batilol) | In vivo (mice) and in vitro (RAW 264.7 macrophages) | Increased the activity of the pro-inflammatory marker CD86. Enhanced levels of ROS/NO and lysosomal activity. | [5][6] |

| Alkylglycerols | Murine lymphocytes | Promoted the production of pro-inflammatory Th1 cytokines, including IFN-γ and TNFα. | [2] |

| 1-O-alkyl-sn-glycerols | RAW 264.7 macrophages | Stimulated lysosomal activity, nitric oxide synthesis, and increased levels of reactive oxygen species and IL-6 expression. | [7] |

Experimental Protocols

The divergent findings may be partially attributable to the different experimental models and methodologies utilized. Below are detailed protocols representative of the studies investigating the immunomodulatory effects of these compounds.

In Vitro Macrophage Activation Assay

This protocol is based on methodologies used to assess the pro-inflammatory potential of alkylglycerols on macrophage cell lines.

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate plates and treated with varying concentrations of the test compound (e.g., Chimyl Alcohol) or a vehicle control for a specified period (e.g., 24 hours). A positive control, such as lipopolysaccharide (LPS), is often used to induce a robust inflammatory response.

-

Nitric Oxide (NO) Production Assay (Griess Test):

-

Collect the cell culture supernatant after the treatment period.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite (B80452) concentration, an indicator of NO production, using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6, and anti-inflammatory cytokines like IL-10, using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

-

-

Cell Surface Marker Analysis (Flow Cytometry):

-

Harvest the cells after treatment.

-

Stain with fluorescently labeled antibodies against cell surface markers of macrophage activation (e.g., CD86 for M1 pro-inflammatory phenotype).

-

Analyze the stained cells using a flow cytometer to quantify the expression of these markers.

-

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard model for evaluating the anti-inflammatory activity of a compound in a living organism.

-

Animals: Male or female Sprague-Dawley rats or Swiss albino mice of a specific weight range are used. The animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Grouping and Administration:

-

Animals are divided into several groups: a vehicle control group, at least three treated groups receiving different doses of the test compound, and a positive control group (e.g., indomethacin).

-

The test compound or vehicle is administered, typically orally or intraperitoneally, one hour before the induction of inflammation.

-

-

Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the hind paw of each animal.

-

Measurement of Paw Edema:

-

The volume of the paw is measured using a plethysmometer immediately before the carrageenan injection (basal volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage inhibition of edema is calculated for each treated group compared to the control group.

-

Implicated Signaling Pathways

The immunomodulatory effects of various compounds are often mediated through key intracellular signaling cascades that regulate the expression of inflammatory genes. The NF-κB and MAPK pathways are central to this process and are likely involved in the observed effects of alkylglycerols.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Its activation is a hallmark of the inflammatory response.

Caption: The canonical NF-κB signaling pathway in inflammation.

The MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including inflammation, proliferation, and apoptosis. The three main MAPK cascades are the ERK, JNK, and p38 pathways.

Caption: Overview of the three main MAPK signaling pathways.

Proposed Workflow for Investigating Dual Immunomodulatory Effects

Given the conflicting data, a systematic approach is required to elucidate the true immunomodulatory profile of Batilol. The following workflow is proposed for future investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. selena-nature.com [selena-nature.com]

- 4. mdpi.com [mdpi.com]

- 5. Chimyl Alcohol Exhibits Proinflammatory Activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Influence of Batilol on Hematopoiesis and Immune Cell Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batilol, also known as batyl alcohol, is a naturally occurring alkylglycerol found in shark liver oil and in smaller amounts in mammalian bone marrow and milk. Historically, batilol and related alkylglycerols have been investigated for their potential to stimulate the production of blood cells, a process known as hematopoiesis. This technical guide provides a comprehensive overview of the scientific literature on the effects of batilol on hematopoiesis and immune cell production, with a focus on quantitative data, experimental methodologies, and potential signaling pathways. While much of the foundational research in this area dates from the mid-20th century, the findings present intriguing possibilities for therapeutic applications, particularly in contexts of hematopoietic stress, such as radiation exposure.

The Effect of Batilol on Hematopoiesis

Early studies, most notably by Linman and colleagues in the late 1950s, established that batilol has a stimulatory effect on multiple hematopoietic lineages in animal models. The primary findings from this body of research indicate that oral or parenteral administration of batilol can lead to increases in red blood cells, white blood cells, and platelets.

Quantitative Data on Hematopoietic Stimulation

Table 1: Reported Effects of Batilol on Erythropoiesis in Rats

| Parameter | Observation | Notes |

| Red Blood Cell Count | Erythrocytosis (Increased) | Characterized by the production of microcytes (smaller red blood cells). |

| Reticulocyte Count | Reticulocytosis (Increased) | Indicative of increased red blood cell production. |

| Hemoglobin/Hematocrit | No significant increase | The increase in cell number is offset by the smaller size of the erythrocytes. |

Table 2: Reported Effects of Batilol on Leukopoiesis and Thrombopoiesis in Rats

| Cell Type | Observation | Notes |

| Total White Blood Cells | Leukocytosis (Increased) | Suggests a general stimulation of white blood cell production. |

| Granulocytes | Granulocytosis (Increased) | Implies a specific effect on the myeloid lineage. |

| Platelets | Thrombocytosis (Increased) | Indicates stimulation of megakaryopoiesis. |

Experimental Protocols

The following is a generalized experimental protocol reconstructed from descriptions in the available literature for studying the hematopoietic effects of batilol in a rodent model.

Objective: To assess the in vivo effect of batilol on peripheral blood cell counts and bone marrow composition.

Materials:

-

Batilol (Batyl Alcohol)

-

Vehicle for administration (e.g., cottonseed oil for oral gavage)

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Hematology analyzer

-

Microscope and slides for blood smears and bone marrow cytology

-

Standard laboratory equipment for animal handling and dosing

Methodology:

-

Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment.

-

Grouping: Divide animals into a control group and one or more batilol treatment groups.

-

Dosing:

-

Control Group: Administer the vehicle (e.g., cottonseed oil) orally once daily.

-

Treatment Group(s): Administer batilol suspended in the vehicle at various doses (e.g., 25 mg/kg, 50 mg/kg) orally once daily.

-

-

Treatment Duration: Continue daily administration for a period of 2 to 4 weeks.

-

Blood Collection: Collect peripheral blood samples (e.g., from the tail vein) at baseline and at regular intervals (e.g., weekly) throughout the study.

-

Hematological Analysis:

-

Perform complete blood counts (CBC) to determine red blood cell count, white blood cell count (with differential), platelet count, hemoglobin, and hematocrit.

-

Prepare and stain blood smears for morphological examination of blood cells.

-

-

Bone Marrow Analysis (Terminal Procedure):

-

At the end of the study, euthanize the animals and collect bone marrow from the femurs.

-

Perform bone marrow cell counts and cytological analysis to assess for myeloid hyperplasia.

-

-

Data Analysis: Compare the hematological parameters between the control and treatment groups using appropriate statistical methods.

Experimental workflow for assessing the hematopoietic effects of batilol.

The Effect of Batilol on Immune Cell Production

The direct effects of batilol on immune cell production are less well-documented than its general hematopoietic-stimulatory properties. However, the broader class of alkylglycerols has been shown to possess immunomodulatory activities. The proposed mechanisms often involve the integration of alkylglycerols into cellular membranes and their subsequent metabolism into precursors of potent signaling lipids.

Potential Signaling Pathways

Two key signaling molecules that may be influenced by batilol are Platelet-Activating Factor (PAF) and diacylglycerol (DAG). Batilol can be metabolized to form the backbone of ether lipids, which are precursors to both PAF and ether-linked DAG analogues.

Platelet-Activating Factor (PAF) Signaling: PAF is a potent phospholipid mediator involved in a wide range of inflammatory and immune responses. It can activate various immune cells, including platelets, neutrophils, and macrophages. As batilol can be incorporated into the precursors of PAF, it is plausible that it could modulate PAF synthesis and signaling, thereby influencing immune cell function.

Hypothesized involvement of batilol in the PAF signaling pathway.

Diacylglycerol (DAG) Signaling: DAG is a second messenger that activates protein kinase C (PKC), a key enzyme in many signal transduction pathways involved in cell proliferation, differentiation, and activation. Batilol can be a precursor to ether-linked DAG analogues, which may also modulate PKC activity and downstream signaling events in immune cells.

Hypothesized role of batilol in modulating DAG/PKC signaling.

Macrophage Activation

Some studies on alkylglycerols suggest they can activate macrophages, leading to enhanced phagocytosis. This effect may be indirect, possibly involving signaling crosstalk between macrophages and lymphocytes.

Table 3: Reported Effects of Alkylglycerols on Immune Cells

| Immune Cell Type | Observation | Potential Mechanism |

| Macrophages | Increased phagocytic activity | Modulation of PAF/DAG signaling, indirect activation via lymphocytes. |

| Lymphocytes (T and B cells) | Modulated proliferation and maturation | Alteration of membrane lipid composition, influence on signaling pathways. |

Conclusion

The available scientific literature, though largely historical, provides a foundation for understanding the biological effects of batilol. There is compelling evidence for its role as a hematopoietic stimulant, with observed increases in erythrocytes, leukocytes, and platelets in animal models. The immunomodulatory effects of batilol are less clearly defined but are plausibly linked to its role as a precursor for key signaling lipids such as Platelet-Activating Factor and diacylglycerol analogues.

For researchers and drug development professionals, batilol presents an interesting, albeit under-investigated, molecule. The historical data suggest potential therapeutic applications in conditions characterized by bone marrow suppression. However, a modern re-evaluation of batilol's efficacy and mechanism of action using contemporary molecular and cellular biology techniques is warranted. Future research should focus on obtaining precise quantitative data on its hematopoietic and immunomodulatory effects, elucidating the specific signaling pathways involved, and exploring its potential in preclinical models of disease.

The Role of Batilol in Membrane Structure and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batilol, a glycerol (B35011) ether lipid, is a naturally occurring compound found in shark liver oil and mammalian bone marrow.[1] While its biological activities have been a subject of interest, its precise role at the cellular membrane level remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding and potential functions of batilol in influencing membrane structure and function. Drawing parallels from studies on similar long-chain alcohols and ether lipids, this document explores batilol's likely impact on membrane fluidity, the organization of lipid rafts, and the modulation of associated signaling pathways. Detailed experimental protocols are provided to facilitate further research into the membrane biophysics of batilol, alongside data tables summarizing the effects of related compounds on membrane properties to offer a comparative framework.

Introduction to Batilol and Cell Membranes

Batilol, also known as batyl alcohol or 1-O-octadecylglycerol, is an alkylglycerol characterized by an octadecyl group attached to the glycerol backbone via an ether linkage.[1][2] This ether bond makes batilol resistant to cleavage by lipases that typically hydrolyze ester-linked lipids.[1] Such stability suggests that batilol, when incorporated into cell membranes, could have long-lasting effects on their biophysical properties.

Cell membranes are dynamic, fluid structures primarily composed of a phospholipid bilayer.[3] Embedded within this bilayer are various proteins, cholesterol, and other lipids that collectively regulate cellular transport, signaling, and morphology. The fluid mosaic model describes the ability of membrane components to move laterally, a property known as membrane fluidity.[4] This fluidity is critical for numerous cellular functions and is influenced by factors such as temperature, lipid composition (e.g., saturation of fatty acid tails), and the presence of molecules like cholesterol.[5][6]

Specialized microdomains within the membrane, known as lipid rafts, are enriched in cholesterol and sphingolipids.[7][8][9] These regions are more ordered and less fluid than the surrounding bilayer and serve as platforms for organizing signaling proteins and receptors.[7][9][10][11] The integrity and composition of lipid rafts are crucial for various cellular processes, including signal transduction and protein trafficking.[7][9]

Potential Effects of Batilol on Membrane Structure and Function

Direct experimental data on the effects of batilol on membrane structure and function are limited. However, based on studies of other long-chain alcohols and ether lipids, we can infer its potential roles.

Influence on Membrane Fluidity